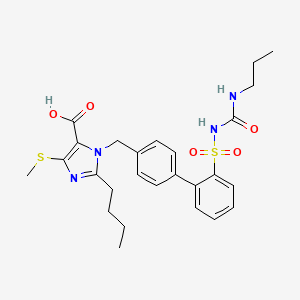

Fonsartan free acid

描述

Contextualization within Angiotensin II Receptor Antagonist (AT1R) Research Landscape

Angiotensin II receptor antagonists, also known as sartans, exert their effects by blocking the action of angiotensin II (Ang II) at its receptors. Ang II is a potent vasoconstrictor and a key component of the RAAS, a system critical for regulating blood pressure and fluid balance. ontosight.aigiapreza.com The primary target of ARBs, including Fonsartan free acid, is the Angiotensin II type 1 receptor (AT1R). medchemexpress.com By selectively blocking Ang II binding to AT1R, these compounds inhibit the downstream effects mediated by this receptor, such as vasoconstriction, aldosterone (B195564) release, and sodium retention. ontosight.ai This mechanism leads to vasodilation and a reduction in blood pressure. ontosight.ai

The AT1R research landscape is dynamic, with ongoing efforts to identify and characterize novel antagonists with improved pharmacological profiles. This compound fits into this landscape as a subject of academic inquiry aimed at understanding the nuances of AT1R blockade and its therapeutic potential. Research in this area often involves comparing the efficacy and mechanisms of action of different ARBs, investigating their interactions with other physiological pathways, and exploring their utility in various disease models. The development of benzimidazole-based compounds, including notable antihypertensive molecules like candesartan (B1668252) and telmisartan, highlights the significance of this chemical scaffold in AT1R antagonism research. frontiersin.org

Historical Evolution of this compound Research

The historical evolution of this compound research is intrinsically linked to the broader efforts in developing non-peptide antagonists of the angiotensin II receptor. The pursuit of orally active, non-peptide ARBs gained momentum following the identification of the structure and function of angiotensin II and its receptors. Early research in the AT1R field focused on identifying lead compounds and optimizing their binding affinity and pharmacokinetic properties.

While specific detailed historical timelines solely focused on this compound's research evolution are not extensively documented in the provided search results, its existence as an angiotensin receptor antagonist suggests it emerged from this period of active investigation into the sartan class of compounds. Research into this compound and its derivatives has been described as ongoing, with a focus on optimizing its properties and understanding its effects. ontosight.ai The mention of Fonsartan being listed as "Discontinued in Phase 2" in a drug interaction atlas suggests it progressed through early stages of development, indicating a history of preclinical and potentially early clinical investigation to evaluate its potential as a therapeutic agent. idrblab.net Academic research would have played a crucial role in the initial characterization of its activity and selectivity for the AT1 receptor.

Significance of this compound in Cardiovascular and Related Pathophysiological Investigations

This compound holds significance in academic investigations into cardiovascular diseases and related pathophysiological conditions primarily due to its mechanism of action as an AT1R antagonist. The RAAS plays a central role in the pathogenesis of numerous cardiovascular disorders, including hypertension, heart failure, and renal disease. By blocking the effects of angiotensin II at the AT1 receptor, this compound serves as a tool to probe the contributions of this pathway to disease progression and to evaluate the potential therapeutic benefits of AT1R blockade. ontosight.ai

Research utilizing this compound may involve studies on its effects on blood pressure regulation, vascular function, cardiac remodeling, and renal hemodynamics in various experimental models of cardiovascular disease. For instance, studies investigating novel AT1R blockers often use hypertensive models, such as spontaneously hypertensive rats (SHR), to assess their antihypertensive efficacy. frontiersin.org While specific detailed research findings involving this compound were not provided in the search results, the general research in this area involves assessing parameters such as changes in blood pressure, evaluating organ damage, and exploring the molecular and cellular mechanisms underlying the observed effects. The use of AT1R antagonists in research is crucial for dissecting the complex interplay between the RAAS and other signaling pathways involved in cardiovascular and renal function. ontosight.ai

Structure

3D Structure

属性

CAS 编号 |

144628-52-4 |

|---|---|

分子式 |

C26H32N4O5S2 |

分子量 |

544.7 g/mol |

IUPAC 名称 |

2-butyl-5-methylsulfanyl-3-[[4-[2-(propylcarbamoylsulfamoyl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid |

InChI |

InChI=1S/C26H32N4O5S2/c1-4-6-11-22-28-24(36-3)23(25(31)32)30(22)17-18-12-14-19(15-13-18)20-9-7-8-10-21(20)37(34,35)29-26(33)27-16-5-2/h7-10,12-15H,4-6,11,16-17H2,1-3H3,(H,31,32)(H2,27,29,33) |

InChI 键 |

DKCCTYVLJMSFOG-UHFFFAOYSA-N |

规范 SMILES |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3S(=O)(=O)NC(=O)NCCC)C(=O)O)SC |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Fonsartan free acid; HR-720; HOE-720; HR720; HOE720. |

产品来源 |

United States |

Synthetic Methodologies and Chemical Derivatization of Fonsartan Free Acid

Methodologies for Chemical Synthesis of Fonsartan Free Acid

The synthesis of this compound involves the construction of its complex molecular architecture, which includes an imidazole (B134444) ring, a biphenyl (B1667301) moiety, and a sulfonylurea functional group.

This compound belongs to the class of (imidazolylbiphenylyl)sulfonylurea compounds investigated as angiotensin II receptor antagonists. The synthesis of this class of compounds, including this compound (identified as compound 50 in relevant research), has been explored. While detailed step-by-step conventional synthetic routes are not extensively described in the immediately available literature, the structure suggests a multi-step synthesis likely involving the coupling of key molecular fragments. Precursors would typically include appropriately substituted imidazole, biphenyl, and sulfonyl or urea-containing synthons. The development of these compounds involved exploring sulfonylureas and sulfonylcarbamates as alternatives to the tetrazole group commonly found in other angiotensin II receptor antagonists.

Specific details regarding optimized or novel synthetic approaches solely focused on this compound are not comprehensively detailed in the provided search results. However, the identification of this compound as the "most promising example" within a series of synthesized compounds suggests that research efforts likely included optimization of reaction conditions and yields during its preparation. The exploration of different substituents and their impact on activity, as discussed in structure-activity relationships, inherently drives the need for efficient synthetic routes to access a variety of related structures.

Based on the described chemical structure of this compound (2-butyl-4-(methylthio)-1-[[2'-[[[(propylamino)carbonyl]aminosulfonyl-4-yl]methyl]-1-H-imidazole-5-carboxylic acid), there are no apparent chiral centers. Therefore, stereoselective synthesis considerations would not be a primary concern for the synthesis of this compound itself. However, the synthesis of chiral analogs, if explored, would necessitate the development of stereoselective methodologies.

Optimized and Novel Synthetic Approaches

Design and Synthesis of this compound Analogs and Derivatives

The design and synthesis of analogs and derivatives of this compound are guided by the principles of medicinal chemistry and structure-activity relationships to explore the pharmacological space and potentially identify compounds with improved properties.

Rational design principles for modifying the structure of this compound are informed by structure-activity relationship (SAR) studies. Research has shown that certain structural features are important for the activity of this class of compounds. For instance, the presence of a linear butyl chain at position 2 of the imidazole ring and a carboxylic acid group at position 5 of the imidazole ring were found to be important for high in vitro and in vivo activity. Modifications in these regions, or other parts of the molecule such as the biphenyl or sulfonylurea moieties, would be guided by the desired impact on receptor binding, efficacy, and other pharmacological properties.

Strategies for derivatization of this compound to explore the pharmacological space involve systematic modifications of its structure. Based on SAR findings, replacing the carboxylic acid group was generally detrimental to in vivo activity, although in vitro binding affinity might be maintained. The introduction of a methylthio group at position 4 of the imidazole ring was found to enhance oral activity compared to other alkylthio, polyfluoroalkylthio, and arylthio groups. These findings suggest that derivatization strategies would likely focus on:

Modifications or replacements of the substituents on the imidazole ring, particularly at positions 2, 4, and 5, while considering the impact on activity.

Alterations to the biphenyl system.

Variations within the sulfonylurea bridge.

Rational Design Principles for Structural Modification

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to pharmaceutical synthesis, including that of sartan-class drugs, is an increasingly important area of research and development. mdpi.comresearchgate.net The core aim of green chemistry is to design chemical processes and products that minimize environmental impact and maximize resource efficiency. mdpi.com The Twelve Principles of Green Chemistry provide a framework for achieving these goals, emphasizing aspects such as waste prevention, atom economy, the use of less hazardous chemicals and solvents, energy efficiency, and the use of renewable feedstocks. researchgate.netacs.org

Applying green chemistry principles to the synthesis of complex molecules like this compound can involve several strategies:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used into the final product, thereby minimizing waste. acs.orgwjpmr.com

Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water, ionic liquids, or even solvent-free conditions. mdpi.comijrpr.compharmafeatures.com

Catalysis: Utilizing catalytic reagents, which are often more selective and efficient than stoichiometric reagents, and can be recycled. mdpi.comresearchgate.netpharmafeatures.com Biocatalysis, using enzymes, is a particularly green approach due to its high specificity and mild reaction conditions. acs.orgijrpr.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. acs.org

Reduction of Derivatives: Minimizing or avoiding the use of protecting groups or temporary modifications that require additional reagents and generate waste. researchgate.netacs.org

Research into greener sartan synthesis has explored approaches such as using recyclable catalysts, developing solvent-free reactions, and optimizing reaction conditions to improve yields and reduce the use of hazardous substances. mdpi.comwjpmr.comijrpr.comresearchgate.net For instance, studies on the synthesis of Losartan, a related sartan, have demonstrated the potential of using bio-derived palladium nanoparticles as recyclable catalysts in key coupling reactions, leading to reduced waste and the avoidance of toxic reagents. mdpi.comnih.gov While specific green chemistry applications for this compound synthesis were not detailed in the search results, the general principles and demonstrated successes in related sartan syntheses suggest that similar environmentally conscious approaches could be applied. scispace.commdpi.comresearchgate.net

Data on the specific yields or environmental impact reductions achieved through green chemistry approaches for this compound synthesis were not available in the search results. However, studies on related syntheses highlight the potential benefits. For example, a green chemistry approach to benzilic acid synthesis showed a higher yield (76.08%) compared to a conventional method (65.21%), alongside being more atom-efficient and environmentally friendly. wjpmr.com This illustrates how green chemistry can offer both environmental and economic advantages.

| Green Chemistry Principle Applied | Potential Application in Fonsartan Synthesis (Illustrative) | Potential Benefit |

| Atom Economy | Optimized coupling reactions to minimize byproducts | Reduced waste generation |

| Safer Solvents | Use of water or alternative green solvents | Lower environmental impact, improved safety |

| Catalysis | Employing recyclable or heterogeneous catalysts | Reduced catalyst waste, improved efficiency |

| Energy Efficiency | Conducting reactions at lower temperatures/pressures | Lower energy consumption, reduced costs |

| Reduction of Derivatives | Designing routes that avoid protecting groups | Fewer steps, less reagent use, reduced waste |

Note: This table presents illustrative potential applications based on general green chemistry principles and findings in related sartan synthesis research, as specific data for this compound was not available.

Molecular and Cellular Mechanisms of Action of Fonsartan Free Acid

Angiotensin II Type 1 Receptor (AT1R) Antagonism

Fonsartan free acid functions by blocking the action of angiotensin II at the AT1 receptor. This antagonism inhibits the downstream effects typically mediated by angiotensin II binding to AT1R, which include vasoconstriction and the stimulation of aldosterone (B195564) secretion. The AT1 receptor itself is a member of the G protein-coupled receptor (GPCR) superfamily.

Receptor Binding Kinetics and Affinity Studies

Studies have investigated the potency of this compound in inhibiting AT1R. This compound has demonstrated potent activity as an AT1R antagonist with an IC50 value of 0.48 nM. This IC50 value reflects the concentration at which the compound inhibits 50% of the maximum response or binding and is an indicator of its potency and related to its affinity for the receptor under specific experimental conditions. Detailed receptor binding kinetics, such as association and dissociation rates specifically for this compound binding to the AT1R, were not available in the consulted sources.

Competitive vs. Non-Competitive Antagonism at AT1R

Information specifically classifying this compound as either a competitive or non-competitive antagonist at the AT1 receptor was not found in the provided search results. While the concepts of competitive and non-competitive antagonism for AT1R blockers are discussed in general literature, and some other sartans have shown varying characteristics depending on the study type (binding vs. functional assays), the specific mode of antagonism for this compound was not detailed.

Ligand-Receptor Interaction Dynamics

Specific details regarding the dynamic interactions between this compound and the AT1 receptor, such as conformational changes induced upon binding or the temporal aspects of complex formation and dissociation beyond general affinity measurements, were not available in the consulted sources. Research into ligand-receptor dynamics often involves advanced techniques to understand the transient nature of these interactions.

Post-Receptor Signaling Pathway Modulation

By blocking angiotensin II binding to the AT1 receptor, this compound modulates the signaling pathways that are typically activated downstream of AT1R. This includes inhibiting pathways responsible for vasoconstriction and aldosterone release, contributing to a decrease in blood pressure. Beyond these primary effects, AT1R activation is known to influence other cellular processes.

Inhibition of G Protein-Coupled Receptor (GPCR) Downstream Signaling Pathways

As an AT1R antagonist, this compound inhibits the signaling initiated by angiotensin II through this GPCR. AT1R primarily couples with Gq/11 proteins, leading to the activation of phospholipase C, the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and the subsequent increase in intracellular calcium levels. AT1R can also couple to Gi proteins. By blocking the receptor, this compound prevents the activation of these G protein-dependent cascades and their downstream effects, such as smooth muscle contraction and aldosterone synthesis and secretion. While the general mechanism of AT1R signaling inhibition by antagonists is established, detailed data on the specific impact of this compound on each branch of AT1R-mediated G protein signaling pathways was not found in the provided sources.

Influence on Intracellular Calcium Homeostasis

Intracellular calcium concentration plays a critical role in numerous cellular functions, including smooth muscle contraction, which is a key component of blood pressure regulation. Angiotensin II, the primary effector peptide of the RAS, exerts many of its effects, including vasoconstriction and growth promotion, by increasing intracellular calcium levels. labsolu.carmreagents.com

Research indicates that AT1 receptor antagonists, such as this compound, can interfere with this process. Studies involving a related compound, identified as a nitroxide-biphenyl sartan (Compound 7), demonstrated competitive inhibition of Angiotensin II-mediated increases in intracellular calcium in Chinese Hamster Ovary (CHO) cells stably expressing the AT1 receptor. giapreza.com This suggests that this compound, by blocking Angiotensin II binding to the AT1 receptor, can attenuate the influx or release of intracellular calcium triggered by Angiotensin II. The binding of AT1 antagonists, including their acid function, is thought to interact with specific amino acid residues like Lys 199 in the transmembrane unit 5 (TM5) of the AT1 receptor, which is significant for their inhibitory effect on signaling pathways, including those involving calcium mobilization. labsolu.ca Elevated intracellular free calcium levels have been observed in hypertensive states, further highlighting the potential therapeutic relevance of compounds that can modulate calcium homeostasis. wikipedia.org

Interaction with Endogenous Vasoactive and Regulatory Systems

Beyond its primary action on the AT1 receptor, this compound interacts with other endogenous systems that regulate vascular tone and cellular function, including the endothelial nitric oxide synthase (eNOS) system, the kinin-kallikrein system, and angiotensin-converting enzyme (ACE).

Modulation of Endothelial Nitric Oxide Synthase (eNOS) Expression and Nitric Oxide (NO) Production

Endothelial nitric oxide synthase (eNOS) is an enzyme predominantly located in the endothelial cells lining blood vessels. nih.govwikipedia.org It catalyzes the production of nitric oxide (NO), a crucial signaling molecule that promotes vasodilation, inhibits platelet aggregation and adhesion, and is fundamental for maintaining vascular health. nih.govwikipedia.org

Studies have indicated that treatment with Fonsartan can lead to improved endothelial function, which is positively correlated with increased endothelial nitric oxide synthase expression. ctdbase.org While AT1 blockade directly inhibits the effects of Angiotensin II, which can stimulate eNOS protein levels and NO synthesis, the resulting increase in Angiotensin II levels due to AT1 blockade may also indirectly lead to eNOS upregulation, potentially through stimulation of AT2 receptors, contributing to enhanced NO formation. ctdbase.org This suggests a complex interplay where AT1 antagonism by this compound can ultimately support increased NO bioavailability, contributing to its beneficial effects on vascular function.

Influence on the Kinin-Kallikrein System and Bradykinin (B550075) Pathways

The kinin-kallikrein system is a complex cascade that produces vasoactive peptides, primarily bradykinin and kallidin, from kininogens through the action of kallikreins. uni.lulabsolu.caiiab.me These kinins, particularly bradykinin, exert various effects, including vasodilation, increased vascular permeability, and modulation of inflammation, largely mediated through bradykinin receptors (B1 and B2). uni.luiiab.me

Angiotensin-converting enzyme (ACE), also known as kininase II, is a key enzyme in the degradation of bradykinin. labsolu.ca While ACE inhibitors are well-known for increasing kinin levels by preventing their breakdown, AT1 receptor blockers like this compound may also influence the kinin system. Research suggests that AT1 blockers can interact with the kinin system. ctdbase.org Furthermore, the inhibition of ACE activity by Fonsartan treatment can lead to enhanced local accumulation of kinins. ctdbase.org Increased local kinin concentrations, particularly bradykinin acting via B2 kinin receptors, have been associated with increased synthesis and release of nitric oxide, contributing to beneficial cardiovascular effects. ctdbase.org There is also evidence suggesting that kallikrein might directly activate B2 receptors independent of kinin release, and ACE inhibition could potentially enhance this activation.

Effects on Angiotensin-Converting Enzyme (ACE) Activity and Expression

Angiotensin-converting enzyme (ACE) plays a central role in the renin-angiotensin system by converting Angiotensin I to the potent vasoconstrictor Angiotensin II. labsolu.ca As mentioned, ACE also degrades bradykinin. labsolu.ca

Studies have shown that long-term treatment with Fonsartan can significantly decrease both myocardial ACE mRNA expression and ACE activity. ctdbase.org Plasma ACE activity has also been observed to be significantly reduced by Fonsartan treatment. ctdbase.org This reduction in ACE activity by an AT1 blocker like this compound is noteworthy as it can lead to decreased local Angiotensin II concentrations and, conversely, increased local kinin concentrations, both of which contribute to the observed physiological effects, such as antihypertensive and antihypertrophic actions. ctdbase.org

The following table summarizes the observed effects of Fonsartan treatment on ACE activity and expression in a study involving spontaneously hypertensive rats (SHR-SP):

| Parameter | Placebo Group | Fonsartan Group | Change (%) | Significance (vs Placebo) |

| Myocardial ACE mRNA Expression | High | Reduced | -38% | Significant ctdbase.org |

| Myocardial ACE Activity | High | Reduced | -67% | Significant ctdbase.org |

| Plasma ACE Activity | Normal | Reduced | - | Significant ctdbase.org |

Data derived from research on the effects of Fonsartan in hypertensive rat models. ctdbase.org

Cellular Adaptive and Protective Mechanisms

This compound's actions extend to influencing cellular adaptive and protective mechanisms, particularly in the context of oxidative stress.

Attenuation of Reactive Oxygen Species (ROS) Generation and Oxidative Stress Pathways

Reactive Oxygen Species (ROS), such as superoxide (B77818) anion (O2•-), hydrogen peroxide (H2O2), and hydroxyl radicals (OH•), are byproducts of normal cellular metabolism. While ROS play roles in cell signaling at low concentrations, excessive levels can lead to oxidative stress, causing damage to lipids, proteins, and DNA, and contributing to various pathological conditions. Sources of ROS production include the mitochondrial electron transport chain, NADPH oxidases, and uncoupled nitric oxide synthase.

Research indicates that treatment with the AT1 receptor antagonist Fonsartan can improve endothelial dysfunction and reduce vascular free-radical release. This suggests that this compound may play a role in attenuating the generation of reactive oxygen species or enhancing the body's antioxidant defenses, thereby mitigating oxidative stress. By reducing oxidative stress, this compound may contribute to cellular protection and the preservation of vascular and cardiac function. ctdbase.org

This compound: Molecular and Cellular Mechanisms

This compound is a chemical compound recognized within the pharmaceutical industry, primarily noted for its role as an angiotensin II receptor antagonist. ontosight.ai It is closely related to Fonsartan potassium, differing in its salt form. ontosight.ai This compound has been a subject of research, particularly in the context of hypertension and cardiovascular diseases.

This compound functions as an orally active antagonist of the angiotensin II receptor type 1 (AT1R). Its primary mechanism of action involves blocking the binding of angiotensin II to the AT1 receptor. ontosight.ai Angiotensin II is a potent vasoconstrictor and plays a significant role in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and fluid balance. By inhibiting the action of angiotensin II at the AT1 receptor, this compound prevents angiotensin II-mediated effects such as vasoconstriction and the secretion of aldosterone. ontosight.ai This blockade leads to vasodilation and a subsequent decrease in blood pressure. ontosight.ai

Research has demonstrated that this compound exhibits potent antihypertensive activity. Studies in rats have shown that it dose-dependently inhibits the pressor response induced by angiotensin II, with an ID50 of 0.11 mg/kg. It has also shown significant and long-lasting blood pressure-lowering effects in animal models characterized by high renin levels. The compound demonstrates a high affinity for the AT1R, with an reported IC50 value of 0.48 nM.

The chemical structure of this compound is characterized by an imidazole (B134444) ring substituted with a butyl group and a methylsulfanyl group, along with a complex biphenyl (B1667301) sulfonylurea derivative moiety. ontosight.ai This specific structural arrangement is understood to contribute to its biological activity and pharmacological profile as an AT1R antagonist. ontosight.ai

Impact on Inflammatory Signaling Pathways (e.g., NF-κB)

Based on the consulted scientific literature, specific detailed research findings on the direct impact of this compound on inflammatory signaling pathways, such as NF-κB, were not identified within the scope of this review.

Regulation of Cellular Hypertrophy and Proliferation Pathways

Structure Activity Relationship Sar Studies of Fonsartan Free Acid and Its Analogs

Elucidation of Structural Determinants for AT1R Binding and Selectivity

The interaction of ARBs with the AT1 receptor is a key aspect of their pharmacological action. SAR studies aim to identify the specific parts of the molecule that contribute to this binding and the resulting therapeutic effects.

Contribution of the Imidazole (B134444) Ring System to Receptor Interaction

The imidazole ring is a common structural feature in many ARBs, including Fonsartan free acid. researchgate.netebi.ac.uk This heterocyclic system plays a significant role in the interaction with the AT1 receptor. Studies on bis-alkylated imidazole analogs, structurally related to this compound, indicate that the imidazole ring system, particularly its substitution pattern, is important for high binding affinity to the AT1 receptor. edulll.grpublicationslist.org The strategic placement of substituents on the imidazole ring influences how the molecule fits into the receptor's binding site.

Significance of the Biphenyl (B1667301) Sulfonylurea Derivative Moiety in Pharmacophore

The biphenyl moiety, often linked to an acidic group like a tetrazole or carboxylate, is another critical component of the ARB pharmacophore. In the case of this compound, this is described as a complex biphenyl sulfonylurea derivative moiety. This part of the molecule is crucial for establishing key interactions within the AT1 receptor binding pocket. For many ARBs, the biphenyl-tetrazole system is known to mimic the tyrosine residue of angiotensin II and interact with specific residues in the receptor, contributing significantly to binding affinity and antagonistic activity. researchgate.netedulll.gr Docking studies of related bis-alkylated butylimidazole analogs have shown that this moiety contributes to hydrophobic interactions within the AT1 receptor, including potentially an extra hydrophobic binding cleft compared to some prototype drugs like Losartan. edulll.grpublicationslist.org

Impact of Substituent Modifications on Binding Affinity

Modifications to the core structure of ARBs, including changes in substituents on the imidazole ring or the biphenyl system, can significantly impact binding affinity to the AT1 receptor. Research on bis-alkylated butylimidazole analogs, including this compound (referred to as compound 11 or BV6 in some studies) and its salts, has provided insights into these effects.

Studies have compared the AT1 receptor binding affinity of this compound (compound 11) with its potassium (compound 12a) and sodium (compound 12b) salts, as well as other related analogs. The binding affinities, expressed as -logIC50 values, highlight the influence of the salt form and other structural variations. edulll.grpublicationslist.org

| Compound | -logIC50 (AT1 Receptor Binding) edulll.grpublicationslist.org |

| This compound (Compound 11) | 9.46 |

| 4-butyl-N,N'-bis{[2'-(2H-tetrazol-5-yl)biphenyl-4-yl]methyl}imidazolium bromide potassium salt (Compound 12a) | 9.04 |

| 4-butyl-N,N'-bis{[2'-(2H-tetrazol-5-yl)biphenyl-4-yl]methyl}imidazolium bromide sodium salt (Compound 12b) | 8.54 |

| Losartan | 8.25 |

| 4-butyl-2-hydroxymethyl-N,N'-bis{[2'-(2H-tetrazol-5-yl)biphenyl-4yl]methyl}imidazolium bromide (Compound 14) | 8.37 |

| 2-butyl-N,N'-bis{[2'-(2H-tetrazol-5-yl)]biphenyl-4-yl]methyl}imidazolium bromide (Compound 27) | 5.77 |

| 2-butyl-4-chloro-5-hydroxymethyl-N,N'-bis{[2'-(2H-tetrazol-5-yl)]biphenyl-4-yl]methyl}imidazolium bromide (Compound 30) | 6.38 |

Note: Data compiled from references edulll.gr and publicationslist.org.

As shown in the table, this compound (compound 11) exhibited a higher binding affinity to the AT1 receptor compared to its potassium and sodium salts, as well as Losartan. edulll.grpublicationslist.org This suggests that the free acid form is particularly potent in receptor binding.

Furthermore, the position and orientation of substituents, such as the butyl group on the imidazole ring, are critical for optimal binding. Analogs with the butyl group at the 2-position of the imidazole ring (compounds 27 and 30) showed significantly lower binding affinity compared to those with the butyl group at the 4-position (compound 11/12 and 14). edulll.grpublicationslist.orgmdpi.com This indicates that the correct orientation of the butyl group is of primary importance for effective interaction with the AT1 receptor binding site. edulll.grpublicationslist.org

Correlation of Structural Features with Specific Biological Activities

The structural features that dictate AT1 receptor binding affinity also underlie the observed biological activities of this compound and its analogs.

Relationship between Molecular Structure and Vasodilatory Efficacy

The primary mechanism by which ARBs exert their antihypertensive effect is through vasodilation. By blocking the binding of angiotensin II to the AT1 receptor, ARBs inhibit the vasoconstrictive effects mediated by this receptor. publicationslist.org The degree of AT1 receptor blockade, which is directly related to the compound's binding affinity and antagonistic activity, correlates with its vasodilatory efficacy. Compounds with higher binding affinity for the AT1 receptor are generally expected to be more effective in preventing angiotensin II-induced vasoconstriction, leading to greater vasodilation and a reduction in blood pressure. Therefore, the structural features that enhance AT1 binding, such as the specific arrangement of the imidazole and biphenyl moieties and the optimal placement of substituents like the butyl group, contribute to the vasodilatory potential of this compound and its analogs.

Structural Influences on Cardiac Remodeling Attenuation

Cardiac remodeling, characterized by changes in the heart's size, shape, and function, is a significant factor in the progression of cardiovascular diseases like hypertension and heart failure. The renin-angiotensin-aldosterone system plays a key role in this process. ARBs have been shown to attenuate cardiac remodeling by blocking the detrimental effects of angiotensin II on the heart, including reducing cellular hypertrophy and fibrosis. researchgate.net While the provided search results discuss the general role of ARBs in cardiac remodeling and mention that some ARBs like candesartan (B1668252) have demonstrated benefits in clinical trials related to heart failure researchgate.net, specific detailed SAR studies directly linking the structural features of this compound to its effects on cardiac remodeling were not explicitly found within the provided information. However, it can be inferred that the ability of this compound to effectively block the AT1 receptor, as demonstrated by its high binding affinity, would contribute to its potential in attenuating cardiac remodeling, similar to other ARBs. Further research specifically investigating the SAR of this compound in the context of cardiac remodeling would be necessary to fully elucidate the structural influences on this particular biological activity.

Computational and Chemoinformatics Approaches in SAR

Computational and chemoinformatics approaches play a vital role in modern SAR studies of therapeutic agents like this compound. These methods allow researchers to analyze large datasets of compounds and their activities, predict the properties of new, unsynthesized molecules, and gain insights into the molecular mechanisms of drug-receptor interactions without the need for extensive experimental work in the initial stages cambridge.org. Techniques such as molecular docking, molecular dynamics simulations, and Quantitative Structure-Activity Relationship (QSAR) modeling are widely applied in the study of AT1 receptor antagonists to understand how structural variations influence binding affinity and biological response.

In Silico Molecular Docking and Dynamics Simulations

In silico molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a ligand, such as this compound, when bound to a specific receptor, like the AT1 receptor exeter.ac.uk. This method estimates the binding affinity between the molecule and the target protein based on scoring functions that evaluate the complementarity of shape and chemical interactions. For sartans, docking studies aim to elucidate how these molecules fit into the AT1 receptor binding pocket and the nature of the interactions that stabilize the complex.

Studies on sartans and other AT1 receptor antagonists have identified key interactions within the AT1 receptor binding site. These often involve hydrogen bonds, ionic interactions, hydrophobic contacts, and pi-pi stacking interactions. For instance, the acidic function commonly found in sartans (like the tetrazole or carboxylic acid group) is known to form crucial ionic interactions, often with basic amino acid residues like Lys199 or Arg167 in the AT1 receptor. Aromatic rings present in the sartan structure can engage in pi-pi stacking with aromatic residues in the receptor binding site. Hydrophobic regions of the molecule interact with hydrophobic patches within the pocket, contributing to binding stability.

Molecular dynamics (MD) simulations complement docking studies by providing a dynamic view of the ligand-receptor complex over time exeter.ac.uk. While docking provides a static snapshot of the predicted binding pose, MD simulations account for the flexibility of both the ligand and the receptor and the influence of the surrounding environment (e.g., explicit water molecules, lipid bilayer for membrane proteins like AT1R). These simulations allow researchers to assess the stability of the predicted binding pose, understand conformational changes upon binding, and calculate binding free energies, providing a more realistic representation of the binding event exeter.ac.uk. MD simulations of sartan-AT1R complexes have shown stable binding poses, supporting the results obtained from docking studies. The analysis of trajectories from MD simulations can reveal the persistence of key interactions identified by docking and the dynamic nature of the binding interface.

Table 1: Illustrative Types of Interactions in Sarton-AT1 Receptor Binding (Based on General Sarton Studies)

| Interaction Type | Description | Common Residues Involved (AT1R) | Relevant Structural Feature in Sartans |

| Ionic Interaction | Attraction between charged groups | Lys199, Arg167 | Acidic group (Tetrazole, COOH) |

| Hydrogen Bond | Interaction between a hydrogen bond donor and acceptor | Various polar residues | Heteroatoms (N, O) in the sartan |

| Hydrophobic | Interactions between nonpolar regions | Various nonpolar residues | Alkyl chains, aromatic rings |

| Pi-Pi Stacking | Interaction between aromatic rings | Tryptophan, Tyrosine, Phenylalanine | Biphenyl or other aromatic systems |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a chemoinformatics approach that aims to build mathematical models correlating the biological activity of a series of compounds with their calculated molecular descriptors cambridge.org. These descriptors can represent various physicochemical properties, structural features, or topological indices of the molecules. By developing a robust QSAR model based on a set of known active and inactive compounds, it becomes possible to predict the activity of new, untested compounds, including analogs of this compound, solely based on their molecular structures.

For AT1 receptor antagonists, QSAR studies have been performed on various series of compounds to identify the key structural and physicochemical properties that govern their binding affinity and antagonistic activity. These studies often involve calculating a range of molecular descriptors, such as:

Electronic Descriptors: Representing the electronic properties of the molecule (e.g., partial charges, dipole moment, HOMO/LUMO energies).

Steric Descriptors: Describing the size and shape of the molecule or specific substituents (e.g., molar refractivity, Verloop L).

Hydrophobic Descriptors: Quantifying the lipophilicity or hydrophobicity (e.g., log P, total lipole).

Topological Descriptors: Based on the connectivity and topology of the molecular structure.

QSAR models are typically developed using statistical methods such as multiple linear regression (MLR) or partial least squares (PLS). The resulting equations relate the biological activity (e.g., IC50, pIC50) to a combination of these descriptors. Analysis of the coefficients in the QSAR equation provides insights into the relative importance of different molecular properties for activity. For instance, QSAR studies on AT1 antagonists have indicated the importance of optimal hydrophobicity and the size and shape of substituents at specific positions for favorable activity. Steric and electronic factors associated with the acidic group and the biphenyl system common in sartans are also frequently found to be significant descriptors in QSAR models.

Table 2: Examples of Important Descriptors in QSAR Studies of AT1 Antagonists (Based on General Studies)

| Descriptor Type | Examples of Specific Descriptors | Relevance to Activity (Illustrative) |

| Steric | Molar Refractivity, Verloop L | Influences fit into the binding pocket |

| Hydrophobic | log P, Total Lipole | Affects membrane permeability and binding |

| Electronic | HOMO/LUMO Energy, Partial Charges | Involved in electrostatic and polar interactions |

| Topological | Connectivity Indices | Reflects molecular branching and shape |

The predictive power of a QSAR model is evaluated using statistical metrics such as the squared correlation coefficient (r²), cross-validated r² (r²cv), and external validation using a test set of compounds. Robust QSAR models can be used for virtual screening of large chemical databases to identify potential new AT1 antagonists or to guide the synthesis of this compound analogs with improved activity profiles.

Preclinical Pharmacological Investigations of Fonsartan Free Acid

In Vitro Studies on Isolated Cells and Tissue Preparations

In vitro studies using isolated cells and tissue preparations provide valuable insights into the direct effects of a compound at the cellular level, free from systemic influences.

Evaluation of Fonsartan Free Acid Effects on Vascular Smooth Muscle Cell Contraction and Growth

Specific in vitro studies evaluating the direct effects of this compound on isolated vascular smooth muscle cell contraction and growth were not identified within the scope of the provided search results. Research on vascular smooth muscle cells (VSMCs) has demonstrated their crucial role in regulating vascular tone and structure, with abnormal proliferation and contraction contributing to vascular diseases. uni.lugiapreza.comuni.lu Angiotensin II, which is blocked by AT1 receptor antagonists like Fonsartan, is known to stimulate VSMC migration and growth, mediated in part by mechanisms involving reactive oxygen species. nih.gov Studies with other AT1 blockers, such as Losartan, have shown inhibition of VSMC proliferation through mechanisms involving the activation of AMP-activated protein kinase. uni.lu However, detailed findings specifically pertaining to the effects of this compound on these processes in isolated VSMC cultures were not available in the consulted literature.

Assessment of Endothelial Cell Function and Nitric Oxide Bioavailability

Investigations have indicated that Fonsartan can improve endothelial function. Endothelial cells play a critical role in vascular health, primarily through the production and release of vasodilatory substances like nitric oxide (NO). mims.comnih.gov Impaired endothelial function and reduced NO bioavailability are associated with various cardiovascular conditions. cenmed.com Studies in stroke-prone spontaneously hypertensive rats (SHR-SP) treated with Fonsartan showed improved endothelial function. ahajournals.orgnih.govmims.comresearchgate.net This beneficial effect was correlated with increased expression of endothelial nitric oxide synthase (eNOS) in the heart and carotid artery, suggesting that Fonsartan treatment may enhance NO synthesis and release. ahajournals.orgnih.govresearchgate.net Fonsartan has been reported to improve endothelial dysfunction and reduce vascular free... endothelial function and nitric oxide (NO) signaling. ontosight.ai

Studies on Cardiac Myocyte Function and Remodeling

Detailed in vitro studies specifically investigating the effects of this compound on isolated cardiac myocyte function and remodeling were not found in the provided search results. Cardiac myocytes are the contractile cells of the heart, and their function and remodeling are critical determinants of cardiac performance. alfa-chemistry.com Cardiac remodeling, characterized by changes in myocyte size and structure, can lead to dysfunction and heart failure. nih.gov While the renin-angiotensin system influences cardiac remodeling, and AT1 receptor blockers are used to attenuate this process, specific data on the direct effects of this compound on isolated cardiac myocytes in culture were not available in the reviewed literature. wikipedia.orgoup.com

Ex Vivo Organ Perfusion and Tissue Bath Models

Ex vivo models, such as isolated organ perfusion and tissue bath preparations, allow for the assessment of a compound's effects on the integrated function of an organ or tissue under controlled conditions.

Isolated Heart Perfusion Models for Cardiac Function and Metabolism Assessment

Isolated heart perfusion models, such as the Langendorff and working heart preparations, are valuable tools for assessing cardiac function and metabolism ex vivo. guidetomalariapharmacology.orguni.lulabsolu.ca Studies utilizing isolated working heart preparations from SHR-SP rats treated with Fonsartan have demonstrated improvements in cardiac function. ahajournals.orgnih.govresearchgate.net Compared to hearts from placebo-treated SHR-SP rats, hearts from Fonsartan-treated animals showed a significant increase in left ventricular pressure and left ventricular contraction rate (dP/dtmax). researchgate.net An increase in heart rate was also observed in hearts from Fonsartan-treated rats. researchgate.net Furthermore, coronary flow was significantly enhanced in hearts from Fonsartan-treated animals. researchgate.net

The following table summarizes key findings from isolated working heart studies with Fonsartan in SHR-SP rats:

| Parameter | Placebo-Treated SHR-SP | Fonsartan-Treated SHR-SP | Significance |

| Left Ventricular Pressure (mm Hg) | Data not available | Data not available | |

| Left Ventricular dP/dtmax (mm Hg · s⁻¹) | 2334 ± 101 | 4005 ± 99 | Significant |

| Heart Rate (bpm) | 135 ± 7 | 177 ± 7 | Significant |

| Coronary Flow | Data not available | Enhanced | Significant |

Note: Numerical data for Left Ventricular Pressure was mentioned but specific values for comparison were not provided in the source. Coronary Flow was reported as significantly enhanced qualitatively. researchgate.net

In Vivo Animal Models of Cardiovascular Pathophysiology

Preclinical studies utilizing in vivo animal models have been instrumental in characterizing the potential therapeutic effects of this compound on various aspects of cardiovascular pathophysiology. These investigations have primarily focused on models of myocardial infarction-induced heart failure and spontaneously hypertensive rodents, providing insights into the compound's influence on cardiac morphology, hemodynamic parameters, and long-term cardiovascular preservation.

Myocardial Infarction-Induced Heart Failure Models

Studies in rat models of myocardial infarction (MI)-induced heart failure have explored the effects of this compound on cardiac remodeling and function. These models, typically involving ligation of the left coronary artery, mimic the pathological changes observed in human heart failure following an MI.

Investigations have shown that treatment with Fonsartan (referred to as HR720 in some studies) can attenuate cardiac hypertrophy following MI. Specifically, studies in Wistar rats subjected to coronary ligation demonstrated that initiating Fonsartan treatment at various time points post-MI (as early as 30 minutes and up to 7 days) normalized heart weight and the heart weight to body weight ratio compared to untreated infarct animals.

Furthermore, Fonsartan treatment has been observed to limit infarct size. A significant reduction in infarct size was detected when treatment was initiated at 3 hours and 24 hours post-MI in rat models. While there was a tendency for infarct size to decrease with treatment starting at 30 minutes, this effect was not statistically significant in one study. Treatment initiated at 7 days post-infarction did not show a difference in infarct size compared to the untreated group.

This compound has demonstrated beneficial effects on hemodynamic parameters and cardiac performance in post-MI animal models. Studies have reported that Fonsartan treatment decreased left ventricular end-diastolic pressure (LVEDP) when initiated between 3 hours and 7 days after MI. Improvement in the maximum rate of left ventricular pressure rise (dP/dtmax), an indicator of cardiac contractility, was also observed when Fonsartan treatment commenced at 24 hours and 7 days post-MI.

The timing of intervention with this compound after myocardial infarction appears to be a critical factor influencing its cardioprotective effects. Comparative studies initiating Fonsartan treatment at very early (30 minutes), early (3 and 24 hours), and delayed (7 days) time points post-MI have been conducted.

Results indicate that while Fonsartan treatment started as early as 30 minutes post-MI could attenuate cardiac hypertrophy, the most favorable outcomes regarding the limitation of infarct size were observed with treatment initiation at 3 and 24 hours. Functional parameters, such as reduced LVEDP and improved dP/dtmax, showed benefits even with delayed treatment initiation up to 7 days post-MI. These findings suggest an optimal therapeutic window for initiating Fonsartan treatment post-MI to achieve the best cardioprotective effects, potentially between 3 and 24 hours, although later intervention can still yield functional improvements.

Analysis of Hemodynamic Parameters and Cardiac Performance

Spontaneously Hypertensive Rodent Models (e.g., Stroke-Prone Spontaneously Hypertensive Rats)

Spontaneously hypertensive rats (SHR), particularly the stroke-prone substrain (SHR-SP), are widely used models to investigate the long-term effects of antihypertensive treatments on cardiovascular complications.

Lifelong treatment with Fonsartan (also referred to as HR 720) in young stroke-prone spontaneously hypertensive rats has demonstrated significant long-term cardiovascular benefits. Studies have shown that Fonsartan treatment doubled the lifespan of SHR-SP rats, bringing it closer to that of normotensive Wistar-Kyoto rats.

A key finding from these long-term studies is the complete prevention of left ventricular hypertrophy in Fonsartan-treated animals after 15 months, a time point by which a significant percentage of placebo-treated SHR-SP rats had succumbed. Beyond preventing hypertrophy, Fonsartan treatment significantly improved cardiac function and metabolism. Improvements in endothelial function were also observed. These beneficial effects were correlated with molecular changes, including increased endothelial nitric oxide synthase expression in the heart and carotid artery and markedly decreased tissue angiotensin-converting enzyme (ACE) expression and activity. These findings suggest that long-term AT1 receptor blockade with Fonsartan provides substantial cardiovascular protection and extends lifespan in this hypertensive model.

Assessment of Endothelial and Organ Function in Chronic Hypertension

Preclinical studies have investigated the long-term effects of this compound on cardiovascular parameters and organ function in models of chronic hypertension. A notable long-term study utilizing spontaneously hypertensive stroke-prone rats (SHR-SP) examined the impact of Fonsartan treatment over 15 months nih.gov. This duration is significant as approximately 80% of untreated animals in the placebo group had succumbed by this time nih.gov.

The study revealed that treatment with this compound effectively prevented the development of left ventricular hypertrophy, a common consequence of chronic hypertension nih.gov. Furthermore, significant improvements were observed in both cardiac function and metabolism in the fonsartan-treated animals compared to the placebo group nih.gov.

Assessment of endothelial function also showed beneficial effects. Endothelial function, which is often impaired in hypertension, was significantly improved in rats receiving this compound nih.gov. These improvements in endothelial, cardiac, and metabolic functions were correlated with increased expression of endothelial nitric oxide synthase (eNOS) in cardiac tissue and the carotid artery, alongside a marked decrease in tissue angiotensin-converting enzyme (ACE) expression and activity nih.gov.

The following table summarizes key findings related to endothelial and organ function from this long-term preclinical investigation:

| Parameter | Placebo Group (15 months) | Fonsartan Group (15 months) | Observation/Effect | Source |

| Left Ventricular Hypertrophy | Present | Completely Prevented | Prevention of hypertrophy | nih.gov |

| Cardiac Function | Impaired | Significantly Improved | Improvement in function | nih.gov |

| Cardiac Metabolism | Impaired | Significantly Improved | Improvement in metabolism | nih.gov |

| Endothelial Function | Impaired | Significantly Improved | Preservation/Improvement of function | nih.gov |

| Cardiac eNOS Expression | Baseline | Increased | Upregulation of eNOS | nih.gov |

| Carotid Artery eNOS Expression | Baseline | Increased | Upregulation of eNOS | nih.gov |

| Tissue ACE Expression/Activity | Elevated | Markedly Decreased | Significant reduction in ACE levels/activity | nih.gov |

Note: Data presented is based on observations and reported effects in the source material.

Integration of Preclinical Findings for Mechanistic Elucidation

The preclinical findings from studies with this compound provide insights into its potential mechanisms of action in mitigating the effects of chronic hypertension. As an AT1R antagonist, this compound primarily exerts its effects by blocking the binding of angiotensin II (Ang II) to the AT1 receptor. wikipedia.orgwikipedia.org. Ang II is a key component of the renin-angiotensin system (RAS) and plays a significant role in regulating blood pressure, vascular tone, and cardiac remodeling reddit.com.

The observed prevention of left ventricular hypertrophy and improvements in cardiac and endothelial function in hypertensive rats treated with this compound are consistent with the known consequences of AT1 receptor blockade nih.gov. By inhibiting the actions of Ang II at the AT1 receptor, this compound is thought to counteract Ang II-mediated vasoconstriction, proliferation, and pro-inflammatory effects that contribute to vascular and organ damage in hypertension reddit.com.

The correlation between improved cardiovascular parameters and increased eNOS expression suggests that this compound may enhance the production of nitric oxide (NO) nih.gov. NO is a crucial vasodilator and plays a protective role in the endothelium nih.govreddit.com. The observed decrease in tissue ACE expression and activity with Fonsartan treatment is also noteworthy nih.gov. While ACE is primarily known for converting Ang I to Ang II, it also degrades bradykinin (B550075), a vasodilator wikipedia.org. The reduction in ACE activity could potentially lead to increased local kinin concentrations, which in turn can stimulate NO synthesis via bradykinin B2 receptors, further contributing to improved endothelial function nih.gov.

The beneficial effects observed with long-term AT1 receptor blockade by this compound in this preclinical model were noted to be similar to those observed with long-term ACE inhibition nih.gov. This suggests that both approaches, targeting different points in the RAS, can lead to comparable protective effects against the cardiovascular consequences of chronic hypertension nih.gov. The integration of these preclinical findings supports the understanding that this compound's beneficial effects on endothelial and organ function in chronic hypertension are mediated through its primary action as an AT1R antagonist, leading to a reduction in the detrimental effects of Ang II and potentially enhancing protective pathways involving nitric oxide and kinins.

Metabolic Fate and Biotransformation Research of Fonsartan Free Acid

Identification and Structural Elucidation of Fonsartan Free Acid Metabolites

The identification and structural elucidation of metabolites are critical steps in understanding a compound's biotransformation pathway. This process typically involves analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (MS/MS), which allow for the separation, detection, and structural characterization of metabolic products upol.cz. Metabolites can arise from various Phase I (e.g., oxidation, reduction, hydrolysis) and Phase II (e.g., glucuronidation, sulfation, methylation) metabolic reactions nih.gov. For sartans as a class, common metabolic transformations include oxidative modifications, often mediated by cytochrome P450 enzymes, and conjugation reactions like glucuronidation [Search 1 results 1, 2, 8, 9]. However, specific research findings detailing the identified metabolites and their structural elucidation for this compound were not found in the available search results.

Enzymatic Pathways Involved in this compound Biotransformation (e.g., Cytochrome P450 Enzymes)

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a major role in the Phase I metabolism of a large proportion of therapeutic drugs hmdb.caresearchgate.netnih.govd-nb.info. Other enzymes, including flavin-containing monooxygenases (FMOs) and enzymes involved in Phase II conjugation reactions such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), also contribute significantly to drug biotransformation nih.govmedchemexpress.com. For many sartans, CYP enzymes, particularly CYP2C9 and CYP3A4, are known to be involved in their metabolism [Search 1 results 1, 2, 8]. Glucuronidation is also a significant metabolic pathway for some ARBs [Search 1 result 1, 2]. While it is likely that CYP enzymes and potentially UGTs are involved in the biotransformation of this compound given its chemical structure and classification as a sartan, specific studies confirming the particular enzymatic pathways and isozymes responsible for its metabolism were not identified in the search results. Studies on other sartans like fimasartan (B1672672) have shown involvement of CYP2C9, CYP3A4, and CYP3A5 in oxidation reactions, and glucuronidation also occurs [Search 1 result 8].

Advanced Analytical Methodologies for Fonsartan Free Acid Research

Quantitative Analytical Methods for Fonsartan Free Acid in Research Samples

Quantitative analysis aims to determine the precise amount of this compound present in a sample. This is critical for dose-response studies, pharmacokinetic profiling in animal models, and determining concentration in various biological or experimental matrices.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is a widely used and powerful technique for the quantitative analysis of pharmaceutical compounds, including free acids, in research samples aocs.orgnih.govmpi-bremen.de. This hyphenated technique combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry.

In HPLC-MS, a liquid mobile phase carries the sample through a stationary phase in an HPLC column, separating components based on their differential interactions with the two phases. For compounds like this compound, reversed-phase HPLC is commonly employed, using a non-polar stationary phase and a polar mobile phase aocs.org. The separated components then enter a mass spectrometer, where they are ionized and detected based on their mass-to-charge ratio (m/z). This provides both identification and quantification.

LC-MS/MS (tandem mass spectrometry) offers even greater selectivity and sensitivity by performing multiple stages of mass analysis. This is particularly useful for complex biological matrices where interfering substances may be present nih.gov. Method development for LC-MS typically involves optimizing parameters such as the choice of stationary phase, mobile phase composition, gradient elution, flow rate, and ionization source (e.g., electrospray ionization, ESI) nih.gov. ESI is often used for polar or ionizable compounds like this compound.

While specific detailed research findings on this compound quantification by HPLC-MS were not extensively found in the provided search results, the principles and applications of HPLC-MS for analyzing free fatty acids and other acidic compounds in biological and complex matrices are well-established nih.govresearchgate.net. For example, HPLC-MS methods have been developed and validated for the quantification of free fatty acids in milk and infant formula, demonstrating high sensitivity and repeatability . Similarly, LC-MS/MS has been used for the quantitative analysis of free amino acids in human plasma nih.govresearchgate.net. These studies highlight the potential of HPLC-MS-based methods for accurate and sensitive quantification of this compound in various research samples.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another hyphenated technique valuable for the analysis of volatile and semi-volatile compounds. While this compound might require derivatization to increase its volatility for GC analysis, GC-MS is a powerful tool for quantitative analysis and identification nih.govunipi.it.

In GC-MS, the sample is vaporized and carried by an inert gas (e.g., helium) through a stationary phase in a GC column, separating components based on their boiling points and interactions with the stationary phase. Similar to HPLC-MS, the separated components are then detected by a mass spectrometer. GC-MS is often used for the analysis of fatty acids, which typically require derivatization (e.g., methylation or silylation) to make them amenable to GC unipi.itresearchgate.netmdpi.com.

Spectrophotometric and Electrochemical Techniques for Detection

Spectrophotometric and electrochemical techniques offer alternative or complementary approaches for the detection and quantification of this compound in research.

Spectrophotometry involves measuring the absorption or transmission of light by a substance at specific wavelengths. Many organic compounds, particularly those with chromophores (light-absorbing groups), exhibit characteristic UV-Vis spectra researchgate.netjocpr.com. While the direct UV-Vis absorption of this compound would depend on its specific chemical structure, spectrophotometric methods can be developed, potentially involving derivatization to introduce a chromophore if necessary mdpi.comresearchgate.net. Spectrophotometric methods have been used for the detection of free fatty acids, often coupled with enzymatic reactions that produce a colored compound proportional to the analyte concentration mdpi.comresearchgate.netnih.gov.

Electrochemical techniques measure the electrical properties of a solution as a function of analyte concentration. These methods can be highly sensitive and selective, particularly with the use of modified electrodes or biosensors mdpi.comnih.govnih.govresearchgate.net. Electrochemical sensors work by generating an electrical signal (e.g., current or potential) that correlates with the concentration of the target analyte mdpi.com. Different electrochemical principles, such as voltammetry, amperometry, and potentiometry, can be employed mdpi.com. Electrochemical sensing has been explored for the detection of various biomolecules and organic acids, offering advantages such as cost-effectiveness, portability, and rapid response mdpi.comnih.govnih.govsemanticscholar.org. While no specific studies on the electrochemical detection of this compound were found, the principles and advancements in electrochemical sensing for organic acids and pharmaceutical compounds suggest its potential applicability in this compound research, especially for developing sensitive and rapid detection methods.

Qualitative Analysis and Impurity Profiling for Research Purity

Qualitative analysis focuses on identifying the presence of this compound and characterizing its chemical structure. Impurity profiling is a critical aspect of research, particularly for ensuring the purity of the compound used in experiments and identifying potential byproducts or degradation products researchgate.netmedwinpublishers.comnih.gov.

Mass spectrometry, particularly when coupled with chromatographic techniques (HPLC-MS, GC-MS), is invaluable for qualitative analysis and impurity profiling. By analyzing the mass spectra of peaks observed in chromatograms, researchers can identify this compound and simultaneously detect and characterize impurities based on their unique mass fragmentation patterns researchgate.netnih.gov. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, aiding in the determination of elemental composition and structural elucidation of unknown impurities researchgate.net.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for structural elucidation of organic compounds and impurities researchgate.netresearchgate.net. By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides detailed information about the molecular structure and connectivity.

Impurity profiling is essential in pharmaceutical research to understand the potential impact of impurities on the biological activity and safety of a compound, even at low levels researchgate.netmedwinpublishers.comnih.gov. Various analytical techniques, including chromatography (HPLC, GC), mass spectrometry (MS, MS/MS), and NMR, are routinely used for the separation, identification, and quantification of impurities researchgate.netnih.gov. Method development for impurity profiling often involves optimizing chromatographic conditions (e.g., stationary phase, mobile phase pH, gradient) to achieve adequate separation of the main compound from potential impurities chromatographyonline.com.

While specific data on impurity profiling of this compound was not found, the general principles and techniques described are directly applicable. Researchers would employ these methods to ensure the purity of this compound batches used in their studies and to identify and characterize any impurities that may be present, which could arise from synthesis, storage, or degradation medwinpublishers.com.

Method Development and Validation for Specific Research Applications

Developing and validating analytical methods for this compound are crucial steps to ensure the reliability, accuracy, and reproducibility of research findings. Method validation involves evaluating various performance characteristics to demonstrate that the method is suitable for its intended purpose nih.govmdpi.com.

Key validation parameters typically include:

Specificity/Selectivity: The ability of the method to accurately measure the analyte in the presence of other components in the sample matrix.

Linearity: The proportional relationship between the analyte concentration and the instrument response over a defined range.

Accuracy: The closeness of measured values to the true concentration. This is often assessed through recovery studies by analyzing spiked samples nih.govmdpi.com.

Precision: The agreement among replicate measurements. This includes repeatability (within a single laboratory over a short time) and intermediate precision (within a laboratory over a longer time or with different analysts/equipment) nih.govmdpi.com.

Limits of Detection (LOD) and Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected (LOD) and quantified (LOQ) unipi.itnih.gov.

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Sample Solution Stability: The stability of the analyte in processed samples over time.

Method development for this compound would involve optimizing the chosen analytical technique (e.g., HPLC-MS, GC-MS) to achieve optimal separation, sensitivity, and selectivity for the compound in the specific research matrix (e.g., biological fluid, cell lysate, reaction mixture). This iterative process involves adjusting parameters such as mobile phase composition, column type, temperature, and detection settings chromatographyonline.com.

Validation studies, following established guidelines (e.g., ICH guidelines in pharmaceutical research), would then be conducted to confirm the method's performance characteristics nih.govmdpi.comresearchgate.net. For example, validation studies for analytical methods for acidic compounds have reported good linearity (R² > 0.99), acceptable recovery rates (70-120%), and good precision (RSD ≤ 15%) nih.govmdpi.com. These parameters would need to be established and documented for any analytical method used to quantify or characterize this compound in research.

Application of Advanced Imaging and Spectroscopic Techniques in Cellular Research

While the primary focus on this compound research might involve its effects on physiological systems, understanding its behavior at the cellular level can be crucial. Advanced imaging and spectroscopic techniques can provide insights into the cellular localization, distribution, and potential interactions of this compound or its effects on cellular components.

Fluorescence imaging, a common technique in cellular research, can be used to visualize specific molecules or cellular structures frontiersin.orgmdpi.com. If this compound possesses intrinsic fluorescence or can be labeled with a fluorescent probe without altering its relevant properties, fluorescence microscopy could potentially be used to study its uptake, distribution within cells, or binding to cellular targets. However, many small molecules lack intrinsic fluorescence, and labeling can be challenging. Research on cellular imaging often involves the use of fluorescent probes or functional nucleic acids to visualize specific targets or processes within live cells frontiersin.orgmdpi.com.

Molecular imaging techniques, such as Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT), are used for in vivo imaging and could potentially be applied to study the distribution of a radiolabeled form of this compound in animal models nih.gov. However, this requires the synthesis of a suitable radiolabeled tracer. Research in this area often focuses on developing ligands for specific receptors that can be labeled for imaging nih.gov.

While direct examples of advanced imaging or spectroscopic techniques applied specifically to this compound in cellular research were not prominent in the search results, these techniques are broadly applicable in studying the cellular interactions and effects of small molecules. Their application to this compound research would depend on the specific research question and the feasibility of adapting these techniques for the compound.

Future Research Directions and Emerging Paradigms for Fonsartan Free Acid

Exploration of Fonsartan Free Acid's Potential in Other Pathological Contexts Beyond Cardiovascular Disease

The renin-angiotensin system plays a role in various physiological and pathological processes beyond cardiovascular regulation, including inflammation, fibrosis, and potentially neurological functions nih.govontosight.ai. Given that this compound modulates the RAS by blocking the angiotensin II type 1 (AT₁) receptor Current time information in ਜਲੰਧਰ ਡਿਵਿਜ਼ਨ, IN., future research could explore its therapeutic potential in non-cardiovascular conditions where RAS overactivity is implicated.

Investigations could focus on the compound's effects in models of inflammatory disorders, renal diseases beyond diabetic nephropathy, or fibrotic conditions in organs other than the heart. The anti-inflammatory actions observed with AT₁ receptor blockade in some contexts suggest a potential role in diseases with an inflammatory component nih.gov. While current primary indications for ARBs are cardiovascular and kidney-related, the broader involvement of the RAS opens possibilities for exploring this compound in a wider range of therapeutic areas.

Investigation of Novel Receptor Interactions or Off-Target Activities

Advanced screening technologies and computational approaches can be employed to identify any unintended binding or activity at other biological targets. Understanding these potential off-target interactions is crucial for a complete understanding of the compound's effects and can sometimes reveal beneficial pleiotropic activities or highlight areas for structural modification to enhance selectivity if needed.

Development of Advanced In Vitro and In Vivo Research Models

The advancement of research into this compound can be significantly propelled by the development and application of more sophisticated in vitro and in vivo models. While studies have utilized animal models, such as spontaneously hypertensive rats, to assess its effects on cardiovascular parameters and lifespan, more complex models could provide deeper insights.

Future research could leverage induced pluripotent stem cell (iPSC) technology to create patient-specific cellular models for studying the compound's effects on different cell types involved in disease processes. Organ-on-a-chip platforms could offer more physiologically relevant in vitro systems to evaluate its efficacy and mechanisms of action. In vivo, the use of genetically modified animal models or models mimicking specific disease pathologies more closely could provide a more nuanced understanding of this compound's effects beyond general hypertension or heart failure models.

Application of Systems Biology and Network Pharmacology to this compound Research

Systems biology and network pharmacology approaches are increasingly valuable in deciphering the complex interactions of drugs within biological systems. Applying these methodologies to this compound research could provide a holistic view of its effects.

By integrating data from genomics, proteomics, and metabolomics, researchers can construct networks illustrating how this compound interacts with multiple targets and pathways. This can help to identify the key biological networks modulated by the compound and understand its effects on a systems level. Network pharmacology can also aid in predicting potential synergistic effects with other drugs or identifying patient populations most likely to respond to treatment. This approach moves beyond the traditional "one drug, one target" paradigm to a more comprehensive understanding of drug action.

Design of Next-Generation Angiotensin Receptor Modulators Based on this compound Scaffold

The chemical structure, or scaffold, of this compound, characterized by its imidazole (B134444) ring and biphenyl (B1667301) sulfonylurea derivative moiety, serves as a foundation for potential drug design efforts. Future research could focus on designing and synthesizing novel angiotensin receptor modulators based on this scaffold.

常见问题

Q. What are the optimal experimental conditions for synthesizing Fonsartan free acid, and how do variations in reaction parameters affect yield and purity?

Methodological Answer: Synthesis of this compound (HR 720) requires precise control of reaction parameters such as temperature, solvent polarity, and stoichiometric ratios. For example, carboxylation steps often involve tetrazole ring activation under anhydrous conditions, with yields sensitive to trace moisture . Characterization should include HPLC for purity (>98%) and NMR for structural confirmation, adhering to protocols for reporting synthetic details (e.g., solvent purity, catalyst type) to ensure reproducibility .

Q. What analytical techniques are most reliable for quantifying this compound in biological matrices during pharmacokinetic studies?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to its sensitivity (detection limits <1 ng/mL) and specificity in complex matrices like plasma. Internal standards (e.g., deuterated analogs) mitigate matrix effects. Method validation must follow ICH guidelines, including linearity (R² >0.99), precision (%CV <15%), and recovery rates (85–115%) .

Q. How does this compound’s stability profile compare to other angiotensin II receptor blockers (ARBs) under varying pH and temperature conditions?

Methodological Answer: Stability studies should use accelerated degradation protocols (e.g., 40°C/75% RH for 6 months) with HPLC monitoring. Fonsartan’s free acid form may exhibit pH-dependent hydrolysis, particularly in acidic environments (pH <3), requiring buffered formulations. Comparative data against losartan or valsartan should highlight differences in degradation pathways (e.g., oxo-group reactivity) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor-binding affinities of this compound across different in vitro assays?

Methodological Answer: Discrepancies often arise from assay-specific variables:

- Receptor source : Recombinant human AT1 vs. native tissue receptors.

- Binding buffer composition : Ionic strength and cofactor presence (e.g., Mg²⁺) alter ligand-receptor kinetics.

- Radioligand competition vs. functional assays : Functional assays (e.g., IP3 accumulation) may better reflect in vivo efficacy.

Meta-analyses should standardize data using normalized IC50 values and report assay conditions transparently .

Q. What computational modeling approaches are effective for predicting this compound’s metabolite interactions, and how do they align with empirical data?

Methodological Answer: Docking simulations (e.g., AutoDock Vina) can predict interactions with cytochrome P450 isoforms (CYP2C9, CYP3A4). Validation requires in vitro microsomal studies comparing predicted vs. observed metabolite profiles (e.g., hydroxylation sites). Discrepancies may indicate unmodeled protein flexibility or solvent effects, necessitating hybrid QM/MM (quantum mechanics/molecular mechanics) refinements .

Q. How should researchers design studies to investigate off-target effects of this compound in hypertrophic cardiomyopathy models, given conflicting preclinical data?

Methodological Answer:

- In vitro : Use cardiomyocyte hypertrophy models (e.g., neonatal rat cardiomyocytes + endothelin-1) with RNA-seq to identify non-AT1 pathways (e.g., TGF-β).

- In vivo : Employ pressure-overload models (e.g., transverse aortic constriction) with strain-specific controls to isolate genetic confounding factors.

- Data reconciliation : Apply multivariate regression to distinguish direct drug effects from secondary hemodynamic changes .